2-((6-(Pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide
Description
Properties
IUPAC Name |
2-[(6-pyridin-2-yl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N6OS/c13-10(19)7-20-12-16-15-11-5-4-9(17-18(11)12)8-3-1-2-6-14-8/h1-6H,7H2,(H2,13,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IOMWPQWLYJHGRM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C2=NN3C(=NN=C3SCC(=O)N)C=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N6OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the reaction of enaminonitriles with benzohydrazides under microwave irradiation, which facilitates a transamidation mechanism followed by nucleophilic addition and subsequent condensation . This method is catalyst-free and eco-friendly, yielding the target compound in good-to-excellent yields.
Industrial Production Methods
Industrial production of this compound may involve scaling up the microwave-assisted synthesis method. The process can be optimized for large-scale production by adjusting reaction parameters such as temperature, time, and microwave power. Additionally, continuous flow reactors can be employed to enhance the efficiency and yield of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
2-((6-(Pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide undergoes various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro groups in the pyridazine ring can be reduced to amines.
Substitution: The hydrogen atoms in the pyridine ring can be substituted with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Electrophilic substitution reactions can be carried out using reagents like bromine or chlorine under acidic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Halogenated derivatives of the compound.
Scientific Research Applications
Medicinal Applications
1. Anticancer Activity
Research indicates that compounds containing the triazole and pyridazine moieties exhibit potential anticancer properties. For instance, derivatives of triazolethiones have been shown to possess chemopreventive and chemotherapeutic effects against various cancer cell lines . A study highlighted the synthesis of triazole derivatives that demonstrated significant cytotoxicity against human cancer cells, suggesting that 2-((6-(pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide could be a candidate for further development in cancer therapy.
2. Antimicrobial Properties
The compound has also been evaluated for its antimicrobial activity. In vitro studies have shown that related triazole compounds exhibit moderate to high activity against bacteria such as Staphylococcus aureus and Escherichia coli . The presence of the thioacetamide group may enhance its interaction with microbial enzymes or receptors, making it a potential lead for antibiotic development.
3. Enzyme Inhibition
The compound is being investigated for its role as an enzyme inhibitor. Its structure allows it to bind effectively to active sites of various enzymes involved in disease pathways. For example, it has been explored as a potential inhibitor of cyclooxygenase enzymes (COX), which are critical in inflammatory processes . This suggests applications in treating inflammatory diseases and conditions such as arthritis.
Biological Studies
Case Study: Antitubercular Activity
A study synthesized several triazole derivatives and screened them against Mycobacterium tuberculosis. Although some showed less activity than standard treatments like rifampicin, certain derivatives exhibited promising results that warrant further investigation . This indicates the potential of this compound in developing new antitubercular agents.
Industrial Applications
1. Synthesis of Complex Molecules
In the field of synthetic chemistry, this compound serves as a versatile building block for creating more complex structures . Its unique functional groups can facilitate reactions leading to the formation of novel compounds with desired properties.
2. Catalysis
The compound's ability to act as a catalyst in various chemical reactions is being explored. Its structural characteristics allow it to stabilize transition states or intermediates during chemical transformations . This application could lead to more efficient synthetic routes in pharmaceutical manufacturing.
Mechanism of Action
The mechanism of action of 2-((6-(Pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide involves its interaction with specific molecular targets. The compound can act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. The presence of nitrogen atoms in the heterocyclic rings allows for hydrogen bonding and electrostatic interactions with the target enzyme, enhancing its inhibitory effects .
Comparison with Similar Compounds
Substituent Effects on Pharmacological Properties
- Pyridinyl vs. Conversely, the 4-methylphenyl derivative’s hydrophobicity could improve membrane permeability but reduce aqueous solubility.
- Thioacetamide vs.
- Electron-Deficient vs. Electron-Rich Substituents : Chloro-substituted analogs (e.g., ) exhibit electron-withdrawing effects, which could modulate the triazolopyridazine core’s reactivity in nucleophilic substitution reactions.
Clinical and Preclinical Relevance
- Vebreltinib () : A structurally distinct triazolopyridazine derivative with difluoro(indazolyl) and cyclopropylpyrazole groups. Its advanced development status underscores the scaffold’s versatility in drug design, particularly for kinase targets. The target compound’s simpler structure may offer synthetic advantages but lacks the optimized pharmacokinetic profile of vebreltinib.
- Thiophene and Thiadiazole Analogs () : Compounds with thiophene or thiadiazole moieties (e.g., 878065-83-9 ) demonstrate the scaffold’s adaptability for targeting enzymes like carbonic anhydrases or proteasomes, though direct comparisons to the target compound’s activity are unavailable.
Biological Activity
The compound 2-((6-(Pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide is a novel thioacetamide derivative that has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, and implications in medicinal chemistry.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of 229.26 g/mol. The structure features a pyridinyl group linked to a triazolopyridazine moiety through a thioacetamide functional group. The IUPAC name reflects its complex structure, which is crucial for its biological activity.
Antimicrobial Activity
Recent studies have investigated the antimicrobial properties of various triazole derivatives, including those similar to our compound. For instance, compounds with similar structures have shown significant activity against Mycobacterium tuberculosis, with IC50 values ranging from 1.35 to 2.18 μM in vitro . These findings suggest that derivatives of triazolo-pyridazines may possess similar anti-tubercular properties.
Anticancer Potential
The anticancer activity of triazolo-pyridazine derivatives has been documented in several studies. For example, a series of compounds demonstrated moderate to potent antiproliferative effects against various cancer cell lines such as SGC-7901 and A549, with IC50 values as low as 0.008 μM . The mechanism of action often involves the inhibition of tubulin polymerization, disrupting microtubule dynamics essential for cell division .
Cytotoxicity
Evaluations of cytotoxicity are critical for assessing the safety profile of new compounds. In studies involving related compounds, significant cytotoxicity was observed against cancer cell lines like HeLa and MCF-7, with IC50 values indicating potent effects . Importantly, some derivatives exhibited low toxicity towards normal human cells (HEK-293), highlighting their potential therapeutic index .
Structure-Activity Relationship (SAR)
Understanding the SAR is vital for optimizing the biological activity of these compounds. Modifications in the substituents on the pyridinyl and triazole rings can significantly influence their potency and selectivity. For instance:
| Compound | Substituent | IC50 (μM) | Activity |
|---|---|---|---|
| 6a | Pyrazine | 1.35 | Anti-TB |
| 6e | Benzamide | 40.32 | Moderate |
| 12e | Aromatic | 1.06 | Cytotoxic |
This table illustrates how different substituents can lead to varying biological activities.
Case Studies
- Anti-Tubercular Activity : A study synthesized various derivatives and found that certain compounds exhibited potent anti-tubercular activity against Mycobacterium tuberculosis H37Ra .
- Anticancer Activity : Research on triazolo-pyridazine derivatives revealed that specific modifications led to enhanced antiproliferative effects against SGC-7901 and A549 cells .
- Cytotoxicity Assessment : Compounds were evaluated for cytotoxicity using the MTT assay, with promising results indicating low toxicity in non-cancerous cell lines while maintaining efficacy against cancer cells .
Q & A
Basic Research Questions
Q. What synthetic strategies are commonly employed for preparing triazolo-pyridazine derivatives like 2-((6-(Pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide?
- Methodology : Synthesis typically involves cyclization reactions using hydrazine derivatives or copper-catalyzed coupling. For example, triazolo-pyridazine cores can be synthesized via condensation of pyridazine-3-thiols with substituted amines under reflux in DMF or DCM. Sodium hydride (NaH) in DMF is often used for etherification or thioether formation (e.g., coupling with chloroacetamide derivatives) .
- Characterization : Post-synthesis, compounds are validated via -NMR, -NMR, IR spectroscopy, and elemental analysis. Melting points and HPLC purity checks are standard .
Q. How can computational methods predict physicochemical properties of this compound?
- Methodology : Tools like ChemAxon or ACD/Labs calculate properties such as LogP (lipophilicity), pKa, and polar surface area. For instance, Lipinski’s Rule of Five compliance (molecular weight ≤500, LogP ≤5, H-bond donors ≤5, H-bond acceptors ≤10) is assessed to prioritize drug-like candidates .
- Example Data :
| Property | Computed Value (pH 7.4) | Experimental Value (Analog) |
|---|---|---|
| LogP | 2.8 | 2.5–3.1 (from similar triazolo-pyridazines) |
| Polar Surface Area | 85 Ų | 80–90 Ų |
Q. What spectroscopic techniques are critical for confirming the structure of this compound?
- Methodology :
- NMR : -NMR identifies aromatic protons (δ 7.5–9.0 ppm for pyridinyl/triazolo groups) and acetamide protons (δ 2.1–2.5 ppm). -NMR confirms carbonyl (δ 165–170 ppm) and sulfur-linked carbons .
- IR : Stretching vibrations for C=O (1650–1700 cm) and C-S (650–750 cm) validate functional groups .
Advanced Research Questions
Q. How can reaction conditions be optimized to address low yields in the synthesis of thioacetamide derivatives?
- Methodology :
- Solvent Selection : Polar aprotic solvents (DMF, DMSO) enhance solubility of intermediates. For moisture-sensitive steps, anhydrous DCM under nitrogen is preferred .
- Catalyst Screening : Copper(I) iodide or Pd catalysts improve coupling efficiency. For example, Sonogashira coupling for pyridinyl substitutions increased yields by 20% in related compounds .
- Temperature Control : Stepwise heating (80°C → 120°C) prevents decomposition of thermally unstable intermediates .
Q. How should researchers resolve discrepancies between computational predictions and experimental LogP values?
- Methodology :
- Experimental Validation : Use shake-flask methods (octanol/water partitioning) to measure LogP. For the compound, if computed LogP is 2.8 but experimental is 3.5, reassess computational parameters (e.g., protonation state, tautomerism) .
- Structural Analysis : X-ray crystallography (e.g., CCDC 1876881 in triazolo-pyridazine analogs) reveals conformational differences affecting hydrophobicity .
Q. What strategies are effective for evaluating the biological activity of this compound in anticancer research?
- Methodology :
- In Vitro Assays : Screen against cancer cell lines (e.g., MCF-7, HeLa) using MTT assays. IC values are compared to reference drugs (e.g., doxorubicin) .
- Mechanistic Studies : Molecular docking (e.g., AutoDock Vina) predicts binding to kinase targets (e.g., EGFR). Triazolo-pyridazines show affinity for ATP-binding pockets (docking scores ≤−8.0 kcal/mol) .
Q. How can researchers address instability of intermediates during multi-step synthesis?
- Methodology :
- Protecting Groups : Use tert-butoxycarbonyl (Boc) for amine protection during pyridazine functionalization .
- Real-Time Monitoring : LC-MS tracks intermediate stability. If degradation occurs at >60°C, switch to milder conditions (e.g., room-temperature thioetherification) .
Data Contradiction Analysis
Q. How to interpret conflicting NMR data for triazolo-pyridazine derivatives?
- Case Study : A reported -NMR signal at δ 8.2 ppm (pyridinyl H) might shift to δ 8.5 ppm due to solvent polarity (DMSO-d6 vs. CDCl3).
- Resolution : Repeat experiments in standardized solvents. For ambiguous peaks, use 2D NMR (HSQC, HMBC) to assign protons unambiguously .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
